methyl 4-{2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzoate
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Description
Methyl 4-{2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzoate is a useful research compound. Its molecular formula is C21H19N3O4 and its molecular weight is 377.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.13755610 g/mol and the complexity rating of the compound is 657. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4-{2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzoate, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C20H22N2O4
- Molecular Weight: 354.40 g/mol
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer activity by targeting specific cellular pathways. For instance, derivatives of dihydropyrimidines have shown potential as kinesin spindle protein (KSP) inhibitors, leading to cell cycle arrest and apoptosis in cancer cells .
Table 1: Summary of Anticancer Studies
Antimicrobial Activity
In addition to anticancer properties, the compound's structural analogs have demonstrated antimicrobial activity against various pathogens. The presence of the pyrimidine ring is often associated with enhanced antibacterial properties. For example, studies have reported that compounds with similar structures exhibit Minimum Inhibitory Concentration (MIC) values in the range of 31.25–62.5 µg/mL against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity Data
Pathogen | MIC (µg/mL) | Compound Tested |
---|---|---|
Staphylococcus aureus | 31.25 | Methyl Derivative |
Escherichia coli | 62.5 | Methyl Derivative |
Mycobacterium tuberculosis | 40 | Methyl Derivative |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Kinesin Spindle Protein Inhibition: Similar compounds have been shown to disrupt mitotic spindle formation, leading to cell cycle arrest.
- Antimicrobial Mechanisms: The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Study on KSP Inhibition: A study conducted on a series of pyrimidine derivatives demonstrated that this compound exhibited significant inhibition of KSP leading to reduced tumor growth in xenograft models .
- Antimicrobial Efficacy: In vitro studies showed that the compound effectively inhibited the growth of multidrug-resistant bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant pathogens .
Properties
IUPAC Name |
methyl 4-[[2-[4-(4-methylphenyl)-6-oxopyrimidin-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-14-3-5-15(6-4-14)18-11-20(26)24(13-22-18)12-19(25)23-17-9-7-16(8-10-17)21(27)28-2/h3-11,13H,12H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVFYIROKSBBID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.